molecular formula C12H9N3O B12351188 6-pyrazol-1-yl-4aH-quinolin-2-one

6-pyrazol-1-yl-4aH-quinolin-2-one

Cat. No.: B12351188
M. Wt: 211.22 g/mol
InChI Key: RIVGREJMSGDLBB-UHFFFAOYSA-N
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Description

6-pyrazol-1-yl-4aH-quinolin-2-one is a heterocyclic compound that combines the structural features of both pyrazole and quinoline. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The unique structure of this compound allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyrazol-1-yl-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide. This reaction proceeds via cyclization to form the desired pyrazole-appended quinoline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-pyrazol-1-yl-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-one derivatives, while substitution reactions can produce a variety of functionalized pyrazole-quinoline compounds .

Scientific Research Applications

6-pyrazol-1-yl-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-pyrazol-1-yl-4aH-quinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-pyrazol-1-yl-4aH-quinolin-2-one is unique due to its specific combination of pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-pyrazol-1-yl-4aH-quinolin-2-one

InChI

InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-9H

InChI Key

RIVGREJMSGDLBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC3C=CC(=O)N=C3C=C2

Origin of Product

United States

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